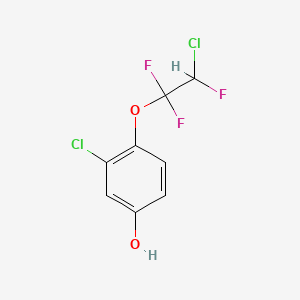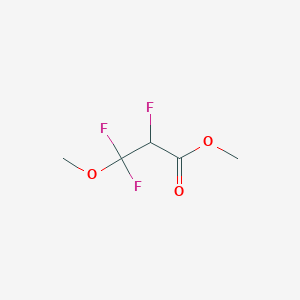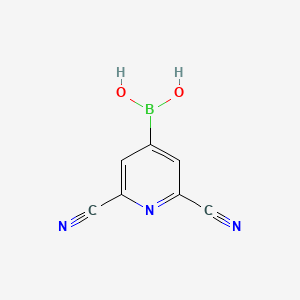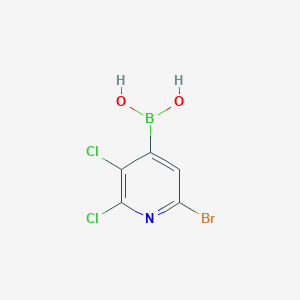
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is a chemical compound with the molecular formula C8H5Cl2F3O2 . It has an average mass of 261.025 Da and a monoisotopic mass of 259.961884 Da .
Synthesis Analysis
The synthesis of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol can be achieved by the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is a solid and insoluble in water . It has a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C .Scientific Research Applications
Synthesis and Chemical Properties :
- 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol has been used in the synthesis of various chemical compounds. For instance, it played a role in the synthesis of 2-Chloro-4-aminophenol from 3,4-dichloronitrobenzene (Wen Zi-qiang, 2007).
- It's also been involved in the synthesis of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, which have potential applications in materials science (H. Allcock et al., 1991).
Photochemical Behavior :
- This compound has been studied for its photochemical behavior in the context of cyclic and high-polymeric phosphazenes. These studies are relevant for understanding the photochemical properties of materials with potential applications in photolithography and other areas (H. Allcock & Charles G. Cameron, 1994).
Environmental Impact and Transformation :
- Research has explored how compounds like 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol react with environmental agents. For example, the oxidative transformation of related compounds by manganese oxides has been studied, which is crucial for understanding their environmental fate and impact (Huichun Zhang & Ching-Hua Huang, 2003).
Potential in Organic Synthesis :
- The chemical has been used in the preparation of various compounds through nucleophilic replacement reactions. Such studies are key to developing new methods in organic synthesis, which can lead to the creation of novel molecules with potential applications in pharmaceuticals and other industries (K. Arai & M. Ōki, 1976).
Synthetic Applications in Agriculture :
- It has been used in the synthesis of compounds like Novaluron, an insecticide, demonstrating its relevance in agricultural chemistry (Wen Zi-qiang, 2008).
Applications in Advanced Materials :
- The compound has been implicated in the synthesis of novel materials like coordination pockets in chloro-tris-phenoxo complexes of titanium(IV), which have potential applications in catalysis and materials science (A. J. Nielson et al., 2006).
properties
IUPAC Name |
3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFDWWKURUDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)










![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)